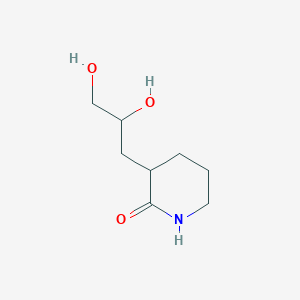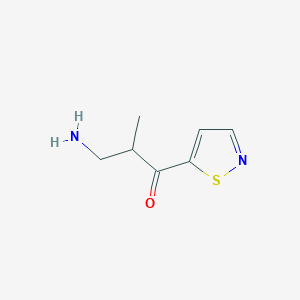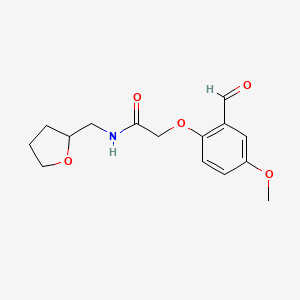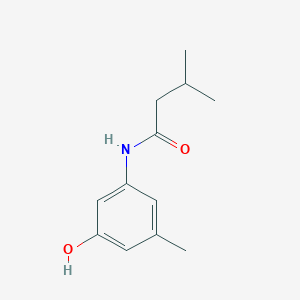
5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both a thiazole ring and a pyridine ring. The thiazole ring consists of a five-membered ring containing sulfur and nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the condensation of 2-aminothiazole with pyridine-3-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like piperidine to facilitate the condensation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: 5-(1,3-Thiazol-2-yl)pyridine-3-carboxylic acid.
Reduction: 5-(1,3-Thiazol-2-yl)pyridine-3-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new drugs, particularly those targeting bacterial and fungal infections.
Industry: Utilized in the synthesis of dyes, pigments, and other materials with specific electronic properties
Mécanisme D'action
The mechanism of action of 5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the inhibition of microbial growth or other biological effects. The exact molecular pathways involved depend on the specific application and target organism .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Thiazolyl)pyridine: Similar structure but lacks the aldehyde group.
2-(1,3-Thiazol-2-yl)pyridine: The thiazole ring is attached at a different position on the pyridine ring.
5-(1,3-Thiazol-2-yl)benzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring
Uniqueness
5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde is unique due to the presence of both the thiazole and pyridine rings, as well as the reactive aldehyde group. This combination of structural features makes it a versatile compound for various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential biological activity further enhance its significance in scientific research .
Propriétés
Formule moléculaire |
C9H6N2OS |
|---|---|
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
5-(1,3-thiazol-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H6N2OS/c12-6-7-3-8(5-10-4-7)9-11-1-2-13-9/h1-6H |
Clé InChI |
DTVJWWIQBOQYAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)C2=CN=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Oxaspiro[5.6]dodec-9-en-1-one](/img/structure/B13168917.png)



![3-[(Pyrrolidin-1-yl)methyl]azepane](/img/structure/B13168935.png)

![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13168945.png)


![4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole](/img/structure/B13168963.png)
![1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one](/img/structure/B13168966.png)
